ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 384835-92-1
VCID: VC6274969
InChI: InChI=1S/C14H17N3O3/c1-3-20-14(18)12-8-16-17(13(12)15)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9,15H2,1-2H3
SMILES: CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)N
Molecular Formula: C14H17N3O3
Molecular Weight: 275.308

ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

CAS No.: 384835-92-1

Cat. No.: VC6274969

Molecular Formula: C14H17N3O3

Molecular Weight: 275.308

* For research use only. Not for human or veterinary use.

ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate - 384835-92-1

Specification

CAS No. 384835-92-1
Molecular Formula C14H17N3O3
Molecular Weight 275.308
IUPAC Name ethyl 5-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C14H17N3O3/c1-3-20-14(18)12-8-16-17(13(12)15)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9,15H2,1-2H3
Standard InChI Key DDLNBTLDLFUKNK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)N

Introduction

Chemical Identity and Structural Features

Basic Molecular Characteristics

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate belongs to the pyrazole class, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes:

  • A 4-methoxybenzyl group at the N1 position, contributing to lipophilicity and steric bulk.

  • An ethyl carboxylate moiety at the C4 position, enhancing solubility in organic solvents.

  • An amino group at the C5 position, enabling participation in nucleophilic reactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number384835-92-1
Molecular FormulaC14H17N3O3\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight275.3 g/mol
IUPAC NameEthyl 5-amino-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate
SMILESCCOC(=O)C1=C(N)N(N=C1)CC2=CC=C(C=C2)OC

Synthesis and Optimization

Two-Step Condensation Reaction

The synthesis involves a two-step protocol:

  • Formation of Hydrazine Intermediate: (4-Methoxybenzyl)hydrazine hydrochloride reacts with triethylamine in ethanol to generate the free hydrazine base .

  • Cyclization with Ethyl (Ethoxymethylene)Cyanoacetate: The hydrazine intermediate condenses with ethyl (ethoxymethylene)cyanoacetate under reflux, forming the pyrazole ring via nucleophilic addition and cyclization .

Table 2: Synthesis Conditions and Yield

ParameterValueSource
SolventEthanol
TemperatureRoom temperature (Step 1); Reflux (Step 2)
Reaction Time0.5 hours (Step 1); Overnight (Step 2)
Yield92%

Physicochemical Properties

Solubility and Stability

While experimental data for this specific compound are sparse, analogous pyrazoles exhibit:

  • Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylate group.

  • Stability under ambient conditions but susceptibility to hydrolysis under strongly acidic or basic conditions .

Spectral Characterization

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1} (amine) and ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1} (ester) .

  • NMR: 1H^1\text{H} NMR signals for the methoxy group (δ\delta 3.8 ppm), aromatic protons (δ\delta 6.8–7.3 ppm), and ethyl group (δ\delta 1.3–4.3 ppm) .

CompoundMolecular Weight (g/mol)Key SubstituentsReported ActivitiesSource
Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate245.28BenzylAntimicrobial
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate260.294-Methoxybenzyl (no amino)Neuraminidase inhibition
Ethyl 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate274.254-Fluorophenyl, cyanoAnticancer (hypothesized)
SupplierPurityQuantityPrice ($)Source
Activate Scientific97%250 mg146
Matrix Scientific95%5 g1,666
Chemenu95%+250 mg388

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